O-(4-Bromobenzyl)hydroxylamine hydrochloride
Overview
Description
O-(4-Bromobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H9BrClNO and a molecular weight of 238.51 g/mol . It is commonly used in organic synthesis and chemical analysis due to its unique properties. The compound appears as a white crystalline solid and is soluble in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-Bromobenzyl)hydroxylamine hydrochloride can be synthesized through the reaction of 4-bromobenzylamine with hydroxylamine . The reaction typically involves mixing equimolar amounts of 4-bromobenzylamine and hydroxylamine in a suitable solvent, followed by stirring at an appropriate temperature until the reaction is complete. The product is then isolated through crystallization and purification .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
O-(4-Bromobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions yield amines, while substitution reactions produce various substituted derivatives .
Scientific Research Applications
O-(4-Bromobenzyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which O-(4-Bromobenzyl)hydroxylamine hydrochloride exerts its effects involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in target molecules, leading to modifications in their structure and function. This property is particularly useful in biochemical studies where the compound is used to modify proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
O-Benzylhydroxylamine hydrochloride: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromobenzylamine hydrochloride: Contains the bromine atom but lacks the hydroxylamine group, limiting its use in hydroxylamine-specific reactions.
Uniqueness
O-(4-Bromobenzyl)hydroxylamine hydrochloride is unique due to the presence of both the bromine atom and the hydroxylamine group. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
O-[(4-bromophenyl)methyl]hydroxylamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXHZLQANSFMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736497 | |
Record name | O-[(4-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40780-59-4 | |
Record name | O-[(4-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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